Disulfuryl fluoride

Vue d'ensemble

Description

Disulfuryl fluoride, also known as sulfuryl fluoride, is an inorganic compound with the chemical formula SO₂F₂. It is a colorless, odorless gas that is highly toxic and used primarily as a fumigant for pest control. The compound is known for its stability and resistance to hydrolysis, even at elevated temperatures. This compound has gained attention in various fields due to its unique chemical properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Disulfuryl fluoride can be synthesized through several methods:

-

Direct Fluorination: One common method involves the direct reaction of sulfur dioxide with fluorine gas:

SO2+F2→SO2F2

This reaction is typically carried out at elevated temperatures to facilitate the formation of this compound .

-

Chlorination and Fluorination: Another method involves the chlorination of potassium fluorosulfite followed by fluorination:

KSO2F+Cl2→SO2ClF+KCl

SO2ClF+KSO2F→SO2F2+KCl+SO2

This method requires precise control of reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves the direct fluorination method due to its simplicity and efficiency. The reaction is conducted in large reactors with controlled temperature and pressure to optimize the yield. The product is then purified through distillation to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Disulfuryl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonyl fluorides. For example, reaction with alcohols or amines can produce corresponding sulfonates or sulfonamides.

Although resistant to hydrolysis, under extreme conditions, it can hydrolyze to form sulfur dioxide and hydrogen fluoride:Hydrolysis: SO2F2+2H2O→SO2+2HF

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions with this compound.

Catalysts: Transition metal catalysts such as palladium or nickel can facilitate certain reactions involving this compound.

Major Products:

Applications De Recherche Scientifique

Chemical Applications

1.1 Organic Synthesis

Disulfuryl fluoride serves as a valuable reagent in organic synthesis. It is particularly known for facilitating the formation of sulfonyl fluorides, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's electrophilic nature allows it to participate in various chemical transformations, enhancing reaction efficiency and product yield .

1.2 Reaction Mechanisms

Recent studies have highlighted several mechanisms involving this compound in organic reactions. For instance, it has been used in hydrodeoxygenation processes where phenols are converted into aryl fluorosulfates, leading to the synthesis of bioactive compounds with enhanced anticancer properties .

Biological Applications

2.1 Enzyme Mechanisms and Protein Modification

This compound is utilized in biological research to investigate enzyme mechanisms and modify proteins through sulfur-fluoride exchange reactions. This application is particularly relevant in the development of targeted therapies and understanding biochemical pathways .

2.2 Anticancer Research

The compound has shown potential in anticancer research, where derivatives synthesized using this compound exhibited significant activity against various cancer cell lines, including breast and lung carcinoma cells. These findings suggest that this compound can play a role in developing new therapeutic agents .

Industrial Applications

3.1 Fumigation and Pest Control

This compound is widely recognized for its effectiveness as a fumigant in pest control, particularly against drywood termites and other structural pests. Its use as a replacement for methyl bromide has increased due to its lower environmental impact while maintaining efficacy against pests .

3.2 Semiconductor Manufacturing

In the electronics industry, this compound is employed for precision cleaning of semiconductor fabrication equipment. Its unique properties allow it to effectively remove residues and contaminants without damaging sensitive components, thereby enhancing production efficiency .

3.3 Fire Suppression Systems

The compound is also gaining traction as a fire suppression agent due to its ability to decompose into non-toxic byproducts upon release. This makes it a safer alternative to traditional fire suppressants, especially in environments sensitive to water damage .

Environmental Impact and Emissions

Despite its beneficial applications, this compound poses environmental challenges as a potent greenhouse gas. Research indicates that significant emissions originate from agricultural practices and pest control measures, particularly in California . Understanding these emissions is crucial for developing strategies to mitigate their impact on climate change.

Data Summary

| Application Area | Specific Uses | Impact/Benefits |

|---|---|---|

| Organic Chemistry | Synthesis of sulfonyl fluorides | Key intermediates for pharmaceuticals and agrochemicals |

| Biological Research | Enzyme mechanism studies | Insights into biochemical pathways |

| Anticancer Research | Development of bioactive compounds | Potential new therapies for cancer |

| Pest Control | Fumigant for structural pests | Effective pest management with lower environmental impact |

| Semiconductor Industry | Cleaning agents for fabrication equipment | Increased production efficiency and reliability |

| Fire Suppression | Alternative fire suppressant | Non-toxic byproducts enhance safety |

Case Studies

- Anticancer Activity : A study demonstrated that compounds synthesized using this compound showed enhanced anticancer activity compared to their precursors, indicating its potential role in drug development .

- Fumigation Practices : The efficacy of this compound as a fumigant has been documented extensively, showcasing its role in controlling pest populations while being less harmful to the environment compared to older alternatives like methyl bromide .

Mécanisme D'action

The mechanism of action of disulfuryl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. In biological systems, it can modify proteins by reacting with specific amino acid residues, thereby altering their function. This property is exploited in the development of enzyme inhibitors and other bioactive molecules .

Comparaison Avec Des Composés Similaires

Sulfuryl Chloride (SO₂Cl₂): Similar in structure but contains chlorine instead of fluorine. It is more reactive and less stable compared to disulfuryl fluoride.

Sulfur Hexafluoride (SF₆): A highly stable and inert gas used primarily as an insulating gas in electrical equipment.

Sulfur Trioxide (SO₃): An oxidizing agent used in the production of sulfuric acid.

Uniqueness: this compound is unique due to its stability and resistance to hydrolysis, making it suitable for applications where other sulfur compounds might decompose. Its ability to act as an electrophile in various chemical reactions also sets it apart from similar compounds .

Activité Biologique

Disulfuryl fluoride (SO2F2) is a chemical compound primarily used as a fumigant for pest control, particularly in the eradication of termites. Its biological activity has been the subject of various studies, focusing on its toxicological effects, mechanisms of action, and potential applications in chemical biology. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from case studies and research data.

This compound is a potent electrophile that can react with nucleophilic sites in biological molecules, particularly proteins. It is classified as a sulfonyl fluoride, which has been shown to modify various amino acid residues, including serine, cysteine, and lysine. This reactivity makes it a valuable tool in chemical biology for studying protein interactions and enzyme functions.

- Electrophilic Nature : this compound acts as an electrophile, targeting nucleophilic amino acids in proteins. This property enables it to serve as a covalent inhibitor of enzymes, particularly serine proteases and choline esterases .

- Biocompatibility : Despite its reactivity, this compound exhibits a degree of biocompatibility, allowing it to be used in biological assays without significant interference with cellular functions at low concentrations .

Toxicological Studies

The toxicity of this compound has been documented extensively through case studies and experimental research. Acute exposure can lead to severe health effects, including neurotoxicity.

- Case Study: Family Poisoning Incident : In August 2015, a family in Florida experienced acute poisoning after exposure to this compound following home fumigation. Symptoms included nausea, vomiting, and neurological effects such as altered mental status in one child. The incident highlighted the risks associated with improper fumigation practices .

- Toxicity Assessment : According to the EPA, this compound is categorized as moderately toxic based on animal studies. Inhalation exposure can lead to neurotoxic effects, particularly at concentrations exceeding safety thresholds .

Research Findings

Recent studies have explored the biological applications of this compound beyond its use as a fumigant:

- Chemical Probes : this compound has been utilized as a chemical probe for studying protein interactions and enzyme activities. Its ability to irreversibly modify target proteins makes it an effective tool for mapping enzyme active sites and identifying protein substrates .

- Neurotoxicity Mechanisms : Research indicates that this compound can induce basal ganglia injury in animal models, suggesting potential mechanisms for neurotoxicity observed in human cases .

- Environmental Impact : As a greenhouse gas, this compound contributes to atmospheric emissions and poses environmental risks alongside its use in pest control .

Data Table: Summary of Toxicological Studies

| Study/Incident | Year | Findings | Symptoms Reported |

|---|---|---|---|

| Florida Family Poisoning | 2015 | Acute poisoning from fumigation | Nausea, vomiting, neurological symptoms |

| EPA Toxicity Assessment | 1993 | Moderately toxic; neurotoxic risks identified | Respiratory issues, neurological effects |

| Structural Fumigation Incidents | 2003-2014 | 59 reported illnesses; symptoms varied widely | Headaches, dizziness, respiratory problems |

Propriétés

InChI |

InChI=1S/F2O5S2/c1-8(3,4)7-9(2,5)6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICQXESQFGXSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

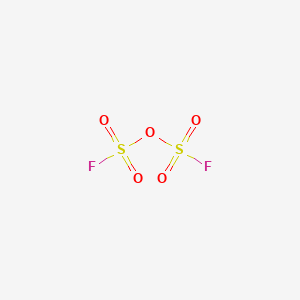

Canonical SMILES |

O=S(=O)(OS(=O)(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065332 | |

| Record name | Disulfuryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13036-75-4 | |

| Record name | Disulfuryl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13036-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfuryl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfuryl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfuryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulphur fluoride pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.